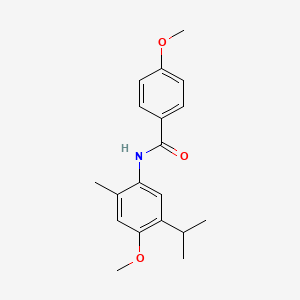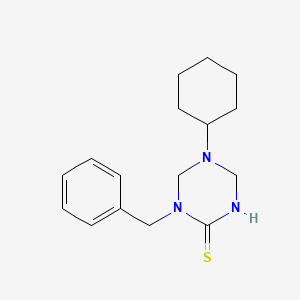
3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate, also known as FDPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FDPAC belongs to the class of coumarin derivatives, which are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of protein kinase C (PKC), a signaling molecule that is involved in cell proliferation and survival. Additionally, this compound activates the extrinsic pathway of apoptosis, which leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. This compound also exhibits anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of inflammatory diseases. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate is its potential as a lead compound for the development of anticancer agents. This compound has been shown to have potent anticancer activity and exhibits selectivity towards cancer cells, which may reduce the risk of toxicity to normal cells. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may limit its bioavailability and therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.
Future Directions
There are several future directions for the research on 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the exploration of the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials, which may pave the way for its use in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate involves the reaction of 7-hydroxy-4-methylcoumarin with 4-fluorophenol in the presence of a catalyst, followed by acetylation with acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and solvent. The purity of this compound can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
3-(4-fluorophenoxy)-2,8-dimethyl-4-oxo-4H-chromen-7-yl acetate has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
[3-(4-fluorophenoxy)-2,8-dimethyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO5/c1-10-16(24-12(3)21)9-8-15-17(22)19(11(2)23-18(10)15)25-14-6-4-13(20)5-7-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUEOINFFKGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)F)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302918-19-0 |
Source


|
| Record name | 3-(4-FLUOROPHENOXY)-2,8-DIMETHYL-4-OXO-4H-CHROMEN-7-YL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B5857865.png)


![N-[2-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5857880.png)

![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5857901.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5857910.png)
![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5857916.png)

![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
